4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C23H18ClN3O4 This compound is known for its unique structure, which includes a combination of oxo, toluidino, acetyl, carbohydrazonoyl, phenyl, and chlorobenzoate groups
Preparation Methods
The synthesis of 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The general synthetic route includes the following steps:
Preparation of 2-toluidinoacetyl chloride: This is achieved by reacting 2-toluidine with acetyl chloride under anhydrous conditions.
Formation of carbohydrazonoyl intermediate: The 2-toluidinoacetyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Coupling with 4-chlorobenzoic acid: The final step involves coupling the carbohydrazonoyl intermediate with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulating signaling pathways: It can affect various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with similar compounds such as:
Methyl 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)benzoate: This compound has a similar structure but with a methyl ester group instead of the chlorobenzoate moiety.
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound differs in the position of the toluidino group and the chlorobenzoate moiety.
4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a different position of the toluidino group but shares the same chlorobenzoate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
881660-21-5 |
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Molecular Formula |
C23H18ClN3O4 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H18ClN3O4/c1-15-4-2-3-5-20(15)26-21(28)22(29)27-25-14-16-6-12-19(13-7-16)31-23(30)17-8-10-18(24)11-9-17/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
NAIRXOKEVQGAST-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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